6-Amino-5-chloropyridine-3-sulfonic acid
Description
Classification as a Pyridine (B92270) Sulfonic Acid Derivative
6-Amino-5-chloropyridine-3-sulfonic acid belongs to the class of pyridine sulfonic acids. chemicalbook.com This classification is based on its core structure, which consists of a pyridine ring—a six-membered aromatic heterocycle containing one nitrogen atom—covalently bonded to a sulfonic acid functional group (-SO₃H). The parent compound, pyridine-3-sulfonic acid, can be prepared through methods such as the oxidation of 3-chloropyridine (B48278) to its N-oxide, followed by sulfonation and catalytic reduction. google.com
The title compound is a highly substituted derivative, featuring two additional functional groups on the pyridine ring: an amino group (-NH₂) at the 6-position and a chlorine atom (-Cl) at the 5-position. These substituents significantly influence the molecule's chemical reactivity and properties, making it distinct from simpler pyridine sulfonic acids. Related structures include 6-amino-5-nitropyridine-3-sulfonic acid, which has a nitro group instead of a chloro group. synchem.debldpharm.com
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 610275-89-3 |
| Molecular Formula | C₅H₅ClN₂O₃S |
| Synonyms | 6-AMINO-5-CHLORO-3-PYRIDINESULFONIC ACID |
Data sourced from multiple chemical suppliers. chemicalbook.comchemicalbook.com
General Significance in Synthetic Chemistry
The importance of this compound in synthetic chemistry stems from its utility as a multifunctional building block. The presence of the amino, chloro, and sulfonic acid groups provides multiple reactive sites for chemical modification, allowing chemists to introduce the substituted pyridine scaffold into a wide array of larger molecules.
A primary role of this compound is as a chemical intermediate. In this capacity, it serves as a precursor for other, more complex reagents. A notable application is in the synthesis of substituted pyridosulfonamides. For instance, the related compound 6-aminopyridine-3-sulfonic acid can be converted into 6-aminopyridine-3-sulfonyl chloride by reacting it with phosphorus pentachloride. rasayanjournal.co.in This sulfonyl chloride is a highly reactive intermediate that can then be coupled with various primary or secondary amines to form a diverse library of sulfonamide derivatives. rasayanjournal.co.in This same synthetic pathway is applicable to the title compound, allowing for the creation of 6-amino-5-chloro-substituted pyridosulfonamides, such as 2-Amino-5-chloro-pyridine-3-sulfonic acid amide. biosynth.com
Expanding on its role as an intermediate, this compound functions as a fundamental building block for constructing complex molecular architectures. The synthesis of novel pyridosulfonamide derivatives is a clear example of this, where the core structure of the acid is incorporated into a larger and more elaborate final product. rasayanjournal.co.in Aminopyridines, the broader class to which this compound belongs, are recognized as valuable precursors for creating fused heterocyclic systems, such as imidazopyridines, which are significant in medicinal chemistry. beilstein-journals.org The strategic placement of the amino, chloro, and sulfonic acid groups on the pyridine ring allows for sequential and site-selective reactions, enabling the assembly of intricate molecules with potential applications in various fields of chemical research.
Academic Research Context and Scope
The academic research involving this compound and its analogs is primarily situated within the domain of synthetic methodology and medicinal chemistry. Research focuses on leveraging this and related aminopyridine derivatives as starting materials to generate novel compounds. For example, studies have detailed the synthesis of substituted pyridosulfonamide derivatives from 6-aminopyridine-3-sulfonic acid, confirming the utility of this chemical scaffold. rasayanjournal.co.in The development of efficient synthetic routes to key intermediates, such as the selective chlorination of 2-aminopyridine (B139424) to produce 2-amino-5-chloropyridine (B124133), further underscores the importance of these building blocks in accessing target molecules. google.comsigmaaldrich.com The overarching scope of this research is to expand the toolbox of available chemical compounds, providing new molecular entities for further investigation.
Structure
3D Structure
Properties
IUPAC Name |
6-amino-5-chloropyridine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O3S/c6-4-1-3(12(9,10)11)2-8-5(4)7/h1-2H,(H2,7,8)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHIHWMRMNWPOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364497 | |
| Record name | 6-amino-5-chloropyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610275-89-3 | |
| Record name | 6-amino-5-chloropyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Amino 5 Chloropyridine 3 Sulfonic Acid
Direct Synthesis Approaches
Direct synthesis focuses on the introduction of a chlorine atom at the C-5 position of the pre-formed 6-Amino-3-pyridinesulfonic acid skeleton. This approach is challenging due to the competing directing effects of the amino and sulfonic acid groups. The ortho-, para-directing amino group at C-6 activates the C-5 position for electrophilic substitution, while the meta-directing sulfonic acid group at C-3 deactivates the ring. Achieving high regioselectivity for C-5 chlorination requires carefully chosen reagents and optimized reaction conditions.
Chlorination of 6-Amino-3-pyridinesulfonic Acid
Selection and Application of Chlorinating Agents (e.g., Thionyl Chloride, Phosphorus Pentachloride)
The choice of chlorinating agent is critical for achieving the desired substitution.
Phosphorus Pentachloride (PCl₅): This strong chlorinating agent has been shown to chlorinate the pyridine (B92270) ring. In the synthesis of pyridine-3-sulfonyl chloride from pyridine-3-sulfonic acid, PCl₅ can lead to the formation of 5-chloropyridine-3-sulfonyl chloride as a byproduct, indicating its capability to chlorinate the C-5 position. However, a significant drawback is that PCl₅ also readily converts the sulfonic acid group (-SO₃H) into a sulfonyl chloride (-SO₂Cl).
Thionyl Chloride (SOCl₂) and Sulfuryl Chloride (SO₂Cl₂): These reagents are also employed for the chlorination of pyridine rings. A process for the selective mono-chlorination of 2-aminopyridine (B139424) to 2-amino-5-chloropyridine (B124133) utilizes chlorinating agents such as thionyl chloride, sulfuryl chloride, or chlorine gas in a strongly acidic medium. This suggests that such reagents could be effective for the targeted C-5 chlorination of 6-Amino-3-pyridinesulfonic acid under similar conditions.
Optimization of Reaction Conditions for Selective Substitution
To favor the formation of the desired 6-Amino-5-chloropyridine-3-sulfonic acid, reaction parameters must be precisely controlled.
Stoichiometry: When using potent reagents like PCl₅, controlling the stoichiometry is crucial. Using an excess of PCl₅ on pyridine-3-sulfonic acid was found to promote the undesired chlorination at the 5-position. Therefore, careful adjustment of the molar ratio of the chlorinating agent to the substrate is necessary to maximize the yield of the mono-chlorinated product while minimizing side reactions.
Acidic Medium: The use of a strongly acidic medium, such as concentrated sulfuric acid, can be instrumental in achieving high regioselectivity in the chlorination of aminopyridines. For the chlorination of 2-aminopyridine, a medium with a Hammett acidity function below -3.5 was effective in directing the chlorine atom to the C-5 position. This is because in a strong acid, the amino group is protonated, altering its directing influence and allowing for selective substitution.
The table below summarizes potential conditions for the direct chlorination approach based on analogous reactions.
| Chlorinating Agent | Solvent/Medium | Key Optimization Parameters | Potential Challenges |
| Phosphorus Pentachloride (PCl₅) | Chlorobenzene or neat | Precise control of stoichiometry (less than 1 molar equivalent may be required) | Concurrent conversion of -SO₃H to -SO₂Cl; risk of over-chlorination. |
| Thionyl Chloride (SOCl₂) | Strongly acidic (e.g., >70% H₂SO₄) | Maintaining high acidity (Hammett function < -3.5); reaction time and temperature. | Harsh reaction conditions; potential for degradation of starting material. |
| Sulfuryl Chloride (SO₂Cl₂) | Strongly acidic (e.g., >70% H₂SO₄) | Control of temperature and reaction time to prevent formation of dichlorinated byproducts. | High reactivity may lead to selectivity issues. |
Indirect Synthetic Pathways via Functional Group Interconversions
Indirect methods involve a multi-step sequence where a precursor molecule is first modified to facilitate the desired substitution, followed by subsequent chemical transformations to arrive at the final product. Strategies involving pyridine N-oxides are a prime example of this approach.
Strategies Involving Pyridine N-Oxides
The formation of a pyridine N-oxide is a common strategy to activate the pyridine ring for both electrophilic and nucleophilic substitution. The N-oxide group alters the electronic properties of the ring, often enabling reactions that are difficult to perform on the parent pyridine.
Oxidation of Chloropyridine Precursors to N-Oxides
The synthesis of a substituted pyridine N-oxide begins with the oxidation of a corresponding chloropyridine precursor. A variety of oxidizing agents and systems have been developed for this transformation, each with its own set of conditions and efficiencies.
Common methods include:
Peracetic Acid: This reagent, often generated in situ from hydrogen peroxide and acetic acid, is a classic method for N-oxidation. The reaction can be performed with or without a catalyst. Catalysts such as maleic acid, maleic anhydride, or phthalic anhydride can be used. researchgate.netgoogle.com
Hydrogen Peroxide with Catalysts: Aqueous hydrogen peroxide in the presence of a suitable catalyst provides an effective system for N-oxidation. For instance, phosphotungstic acid immobilized on silicon dioxide has been used to catalyze the oxidation of 2-chloropyridine, achieving high yields. nih.govpearson.com Other studies have explored immobilized carboxylic acid resins in the presence of hydrogen peroxide, though with more modest yields. nih.govgoogle.com
m-Chloroperoxybenzoic Acid (m-CPBA): A widely used and reliable reagent for N-oxidation, m-CPBA effectively converts chloropyridines to their corresponding N-oxides in solvents like dichloromethane at room temperature. researchgate.net
The following interactive data table summarizes various reported conditions for the N-oxidation of chloropyridine precursors.
| Oxidizing System | Precursor Example | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) |
| H₂O₂ / Acetic Acid | 2-Chloropyridine | Maleic Anhydride | Not specified | Not specified | Not specified |
| H₂O₂ / Catalyst | 2-Chloropyridine | Phosphotungstic acid on SiO₂ | 80 | 30 h | 89.8 |
| H₂O₂ / Catalyst | 2-Chloropyridine | Immobilized Carboxylic Acid Resin | Not specified | Not specified | 33-35 |
| m-CPBA | 3-Chloropyridine (B48278) | Dichloromethane | 20-25 | 16 h | ~70-80 (based on recovery) |
Sulfonation of Pyridine N-Oxides
The introduction of a sulfonic acid group onto a pyridine ring is a challenging electrophilic substitution due to the ring's electron-deficient nature. However, the corresponding pyridine N-oxide is more susceptible to such reactions. abertay.ac.uk The N-oxide group increases the electron density of the pyridine ring, particularly at the 4-position, and can facilitate sulfonation.
The sulfonation of pyridine-N-oxide can be achieved using fuming sulfuric acid (oleum) at elevated temperatures. abertay.ac.ukacs.org This reaction typically yields pyridine-4-sulfonic acid N-oxide. A patented process describes a method for preparing pyridine-3-sulfonic acid by first oxidizing a 3-substituted pyridine, such as 3-chloropyridine, to form the corresponding N-oxide. This N-oxide is then reacted with a sulfonating agent to substitute the chlorine atom with a sulfonic acid group, forming 3-sulfonic acid-pyridine-N-oxide. google.comgoogle.com
Table 1: Sulfonation of Pyridine Derivatives
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| Pyridine N-oxide | Fuming sulfuric acid, mercuric sulfate | Pyridine-4-sulfonic acid N-oxide | abertay.ac.uk |
Catalytic Reduction of Sulfonated N-Oxides
Following the sulfonation of a pyridine N-oxide, the N-oxide group must be removed to yield the final pyridine sulfonic acid. This deoxygenation is commonly achieved through catalytic reduction. google.com Various reducing agents and catalysts can be employed for this transformation. google.com
A specific method for the preparation of pyridine-3-sulfonic acid involves the catalytic reduction of pyridine-3-sulfonic acid-N-oxide. google.comgoogle.com The reduction is carried out via hydrogenation in the presence of a Raney nickel catalyst. google.comgoogle.com This process can be performed directly on the non-purified N-oxide intermediate in an aqueous alkaline solution. google.comgoogle.com The reaction proceeds effectively even in the presence of sulfite ions and other by-products from the preceding sulfonation step. google.com
Table 2: Catalytic Reduction of Pyridine-3-sulfonic acid-N-oxide
| Substrate | Catalyst | Reaction Conditions | Product | Reference |
|---|
Diazotization-Based Routes for Halogenated Aminopyridines
Diazotization of aminopyridines provides a versatile platform for the introduction of various functional groups, including halogens, onto the pyridine ring. This classical transformation involves the conversion of a primary aromatic amine to a diazonium salt, which can then be subjected to a range of substitution reactions. acs.org
One-Pot Synthesis from Aminopyridines
Modern synthetic methods often focus on efficiency and atom economy, leading to the development of one-pot procedures. A one-pot transformation of aminopyridines into pyridinyl trifluoromethanesulfonates has been developed. researchgate.net This procedure involves the diazotization of the aminopyridine with sodium nitrite in the presence of trifluoromethanesulfonic acid. researchgate.net This method avoids the isolation of the often unstable diazonium salt intermediate. While this specific example leads to a triflate, the underlying principle of a one-pot diazotization-substitution can be adapted for the synthesis of halogenated pyridines.
Similarly, one-pot methods have been developed for synthesizing various substituted pyridines from simple precursors, highlighting the utility of tandem reaction sequences in heterocyclic chemistry. organic-chemistry.orgmdpi.comresearchgate.net
Utilization of Pyridinyl Trifluoromethanesulfonates as Intermediates
Pyridinyl trifluoromethanesulfonates (pyridyl triflates) are valuable intermediates in organic synthesis due to the excellent leaving group ability of the triflate group. journal-vniispk.ru They can be prepared from aminopyridines via diazotization in the presence of trifluoromethanesulfonic acid. researchgate.net
Once formed, these pyridyl triflates can undergo nucleophilic substitution reactions to introduce a variety of functional groups. A method has been developed for the synthesis of chloropyridines from these intermediates. The reaction is carried out by treating the pyridinyl trifluoromethanesulfonate with hydrochloric acid in acetonitrile, providing good yields of the target chloropyridines. researchgate.net This two-step, one-pot sequence from an aminopyridine to a chloropyridine via a pyridyl triflate intermediate represents an effective strategy for synthesizing halogenated pyridine derivatives. researchgate.net
Table 3: Synthesis and Reaction of Pyridinyl Trifluoromethanesulfonates
| Starting Material | Reagents | Intermediate | Subsequent Reagents | Final Product | Reference |
|---|
Multi-step Preparative Routes for Related Pyridine Sulfonic Acids
The synthesis of complex substituted pyridines often requires multi-step sequences that systematically build the desired functionality onto the heterocyclic core.
Conversion of 4-Hydroxypyridine-3-sulfonic Acid to Chloropyridine Sulfonyl Chloride
A key transformation in the synthesis of certain pyridine sulfonic acid derivatives is the conversion of a hydroxypyridine sulfonic acid into a more reactive chloropyridine sulfonyl chloride. This involves the simultaneous replacement of the hydroxyl group on the pyridine ring and the hydroxyl group of the sulfonic acid with chlorine atoms.
A process for preparing 4-chloropyridine-3-sulfonyl chloride from 4-hydroxypyridine-3-sulfonic acid has been detailed in a patent. google.com The reaction is achieved by treating the starting material with a mixture of phosphorus oxychloride and phosphorus trichloride, followed by the introduction of chlorine gas. google.com The mixture is heated under reflux, leading to the formation of the desired product in a nearly quantitative yield after workup. google.com This intermediate is a versatile building block for the synthesis of various sulfonamides and related compounds. chemicalbook.com
Table 4: Synthesis of 4-Chloropyridine-3-sulfonyl chloride
| Starting Material | Reagents | Reaction Conditions | Product | Yield | Reference |
|---|
Nitration-Reduction Methods for Aminochloropyridines
A common strategy for introducing an amino group onto a pyridine ring is through the nitration of a precursor followed by the reduction of the nitro group. In the context of synthesizing this compound, this approach would likely start with a chloropyridine derivative.
The synthesis of the related compound, 2-Amino-5-chloropyridine, often involves the nitration of 2-aminopyridine, followed by chlorination and subsequent reduction of the nitro group. For instance, 2-aminopyridine can be nitrated using a mixture of concentrated nitric and sulfuric acids. The resulting 2-amino-nitropyridine can then be chlorinated. A subsequent reduction step, often employing reagents like iron powder in an acidic medium, converts the nitro group to the desired amino group.
This multi-step process for a related compound is outlined below:
| Step | Reaction | Reagents |
| 1 | Nitration | Concentrated HNO₃, Concentrated H₂SO₄ |
| 2 | Chlorination | Cl₂ or other chlorinating agents |
| 3 | Reduction | Fe/HCl or other reducing agents |
It is plausible that a similar nitration-reduction sequence could be adapted for the synthesis of this compound, likely starting from a chloropyridine-3-sulfonic acid precursor. The precise conditions, including temperature, reaction time, and choice of reagents, would need to be optimized to achieve the desired substitution pattern and avoid unwanted side reactions.
Amination and Chlorination Strategies from Isonicotinic Acid
The introduction of a chlorine atom onto the pyridine ring can be achieved through various chlorination methods. The choice of chlorinating agent and reaction conditions is critical to control the regioselectivity of the reaction. Similarly, amination can be accomplished through several methods, including nucleophilic aromatic substitution of a suitable leaving group or through directed C-H amination techniques.
A hypothetical pathway starting from isonicotinic acid would require multiple steps to introduce the chloro, amino, and sulfonic acid groups at the desired positions. This would likely involve a series of functional group transformations and protection/deprotection steps to ensure the correct isomer is formed.
Process Optimization and Yield Enhancement in this compound Synthesis
Key Optimization Parameters:
Reaction Temperature: Temperature control is critical in electrophilic aromatic substitution reactions like nitration and sulfonation. Maintaining an optimal temperature range can help to minimize the formation of byproducts and prevent decomposition of the starting materials or products.
Reaction Time: The duration of the reaction can significantly impact the yield. Insufficient reaction time may lead to incomplete conversion, while prolonged reaction times could result in the formation of undesirable side products.
Catalyst Selection: In many synthetic transformations, the choice of catalyst can dramatically influence the reaction rate and selectivity. For sulfonation reactions, the use of a catalyst can sometimes lower the required reaction temperature and improve the yield.
Solvent System: The solvent can affect the solubility of reactants and intermediates, as well as the reaction kinetics. The selection of an appropriate solvent is therefore important for maximizing the reaction efficiency.
pH Control: In reactions involving acidic or basic reagents, controlling the pH of the reaction mixture is essential for ensuring the desired reactivity and preventing unwanted side reactions.
Yield Enhancement Strategies:
To improve the yield of this compound, a systematic approach to process optimization is necessary. This involves studying the effect of various reaction parameters on the yield and purity of the product. Design of Experiments (DoE) can be a powerful tool for efficiently exploring the parameter space and identifying the optimal reaction conditions.
For instance, in the sulfonation of a related compound, 2-aminopyridine, to produce 6-aminopyridine-3-sulfonic acid, the reaction is carried out at a high temperature (210°C) for several hours in the presence of concentrated sulfuric acid and aluminum powder. rasayanjournal.co.in Optimizing the temperature, reaction time, and the ratio of reactants in this step could lead to significant improvements in the yield and purity of the sulfonic acid derivative.
Below is a table summarizing potential optimization parameters for key reaction types in the synthesis of this compound:
| Reaction Type | Key Parameters for Optimization | Potential Impact on Yield and Purity |
| Nitration | Temperature, Concentration of Acids, Reaction Time | Controls the degree of nitration and minimizes by-product formation. |
| Chlorination | Chlorinating Agent, Solvent, Temperature | Influences the regioselectivity and extent of chlorination. |
| Reduction | Reducing Agent, pH, Temperature | Ensures complete conversion of the nitro group without affecting other functionalities. |
| Sulfonation | Sulfonating Agent, Temperature, Catalyst | Affects the position and efficiency of the sulfonation reaction. |
Chemical Reactivity and Transformations of 6 Amino 5 Chloropyridine 3 Sulfonic Acid
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction class for this compound. The pyridine (B92270) ring's electron deficiency activates it towards attack by nucleophiles, a reactivity pattern that is the opposite of electrophilic aromatic substitution commonly seen in benzene (B151609) derivatives. pressbooks.pubuoanbar.edu.iq
The chlorine atom at the 5-position of 6-amino-5-chloropyridine-3-sulfonic acid is susceptible to displacement by various nucleophiles. smolecule.com The electron-withdrawing effects of the ring nitrogen and the sulfonic acid group enhance the electrophilicity of the carbon atom bonded to the chlorine, facilitating nucleophilic attack. This reactivity is a cornerstone for synthesizing a variety of derivatives. smolecule.com The general mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity. pressbooks.pub
The positions of substituents on the pyridine ring significantly influence the rate of nucleophilic substitution. Halogens at positions 2 and 4 are generally more reactive than those at position 3. uoanbar.edu.iq While the chlorine in this compound is at position 5, its reactivity is enhanced by the cumulative electron-withdrawing effects of the adjacent sulfonic acid group and the ring nitrogen.
Under basic conditions, amines and thiols, acting as potent nucleophiles, can readily displace the chlorine atom. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile, thereby increasing its reactivity. For instance, reacting this compound with various amines or thiols would lead to the formation of the corresponding 6-amino-5-(substituted-amino)pyridine-3-sulfonic acids or 6-amino-5-(substituted-thio)pyridine-3-sulfonic acids.
A similar compound, 2-chloropyridine, readily reacts with amines in a process known as nucleophilic aromatic substitution to form various substituted aminopyridines. youtube.com This reaction underscores the feasibility of analogous substitutions on the this compound scaffold. The reaction of 2,6-dichloropyridine (B45657) with hydrazine (B178648) hydrate (B1144303) to yield 2-hydrazino-6-chloropyridine further illustrates the susceptibility of chloropyridines to nucleophilic attack. psu.edu
| Nucleophile | Product | Reaction Conditions |
| Ammonia | 6,5-Diaminopyridine-3-sulfonic acid | Basic conditions |
| Primary/Secondary Amines | 6-Amino-5-(substituted-amino)pyridine-3-sulfonic acid | Basic conditions, heat |
| Thiols | 6-Amino-5-(substituted-thio)pyridine-3-sulfonic acid | Basic conditions |
Table 1: Hypothetical Nucleophilic Substitution Reactions
Oxidation Reactions
The amino and sulfonic acid groups on the pyridine ring can undergo oxidation under specific conditions.
The amino group can be oxidized to a nitro group (-NO2). However, this transformation often requires harsh conditions and careful control to avoid over-oxidation or degradation of the starting material. The nitration of 2-amino-5-chloropyridine (B124133) to its 3-nitro derivative is a known transformation, suggesting that similar reactivity could be expected for the sulfonic acid analog. google.com The resulting 6-amino-5-chloro-x-nitropyridine-3-sulfonic acid would be a valuable intermediate for further functionalization. A related compound, 6-Amino-5-nitropyridine-3-sulfonic acid, is also known. synchem.deepa.gov
Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can potentially oxidize the pyridine ring itself, leading to ring-opening products, especially under vigorous conditions. However, under controlled conditions, selective oxidation might be achievable.
Peroxy acids, such as peroxomonosulfuric acid (PMSA), are known to oxidize aminopyridines. researchgate.net The reaction mechanism typically involves a nucleophilic attack of the amino nitrogen on the electrophilic peroxo oxygen. researchgate.net This could lead to the formation of N-oxides or other oxidation products of the amino group. The reactivity of the amino group is influenced by the pH of the medium, with the unprotonated form being more nucleophilic and thus more reactive. researchgate.net
| Oxidizing Agent | Potential Product(s) |
| Nitrating Mixture (HNO3/H2SO4) | 6-Amino-5-chloro-x-nitropyridine-3-sulfonic acid |
| Peroxomonosulfuric Acid (PMSA) | N-oxide or other amino group oxidation products |
| Potassium Permanganate (KMnO4) | Ring-opened products (under harsh conditions) |
Table 2: Potential Oxidation Reactions
Reduction Reactions
The sulfonic acid group is generally resistant to reduction. However, if the amino group were converted to a nitro group, this nitro group could be readily reduced back to an amino group or to other nitrogen-containing functionalities like hydrazino groups. Common reducing agents for nitroarenes include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (e.g., H2/Pd, Pt, or Ni). psu.edu
For example, the reduction of 3-nitro-4-hydrazinopyridine with hydrogen over a Raney nickel catalyst yields 3,4-diaminopyridine (B372788) with high efficiency. psu.edu This indicates that a hypothetical 6-amino-5-chloro-x-nitropyridine-3-sulfonic acid could be selectively reduced at the nitro position.
The reduction of pyridine rings themselves is also possible, typically requiring strong reducing agents like lithium aluminum hydride, often in the presence of a Lewis acid, or catalytic hydrogenation under high pressure. abertay.ac.uk However, these conditions might also affect other functional groups present in the molecule.
Transformation of the Sulfonic Acid Group to Sulfonamide
The conversion of a sulfonic acid to a sulfonamide is a fundamental transformation that significantly enhances the synthetic utility of the parent compound. This process is typically achieved in a two-step sequence involving the initial formation of a more reactive sulfonyl chloride intermediate.
The general and most common method involves reacting the sulfonic acid with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, to generate the corresponding sulfonyl chloride. researchgate.netgoogle.com This intermediate is highly reactive towards nucleophiles. The subsequent reaction of the sulfonyl chloride with a primary or secondary amine, often in the presence of a base to neutralize the HCl byproduct, yields the desired sulfonamide. researchgate.net The nucleophilicity of the amine can vary, with primary amines generally being highly reactive. researchgate.net
Microwave-assisted synthesis has also been reported as a high-yielding method for this transformation, demonstrating good functional group tolerance. researchgate.net Another novel method utilizes a trichloroacetonitrile-triphenylphosphine complex for the construction of sulfonamides from sulfonic acids. researchgate.net
Table 1: General Methods for Sulfonamide Synthesis from Sulfonic Acid This table is interactive. Click on the headers to sort.
| Step | Reagents | Intermediate Product | Purpose | Citation |
|---|---|---|---|---|
| 1. Chlorination | Thionyl Chloride (SOCl₂) or Phosphorus Oxychloride (POCl₃) | 6-Amino-5-chloropyridine-3-sulfonyl chloride | Activation of the sulfonic acid group | researchgate.net, google.com |
Application of Reducing Agents (e.g., Lithium Aluminum Hydride)
Lithium aluminum hydride (LAH) is a potent reducing agent capable of reducing a wide variety of functional groups. mdpi.com While its primary applications include the reduction of esters, carboxylic acids, and amides, it can also reduce nitriles to primary amines. orgsyn.org, mdpi.com The reduction of nitriles with LAH is often preferred over other reagents like sodium borohydride (B1222165) due to its higher reactivity, which allows reactions to proceed under mild conditions, such as at room temperature in ether solvents like THF. mdpi.com
The application of LAH to a molecule like this compound requires careful consideration of functional group compatibility. LAH is known to reduce sulfonic acids, though this transformation is less common than the reduction of carboxylic acids. The reaction would likely reduce the sulfonic acid group to a thiol. However, the presence of the chloro and amino groups on the pyridine ring could lead to side reactions. Reductive dehalogenation of the chloro-substituent is a possible competing reaction pathway. Therefore, while the reduction of the sulfonic acid group is theoretically possible, the reaction conditions would need to be carefully optimized to achieve the desired chemoselectivity.
Functionalization Strategies and Derivatization
The structure of this compound offers multiple sites for functionalization, making it a valuable scaffold for creating diverse chemical libraries.
Expanding the Synthetic Utility of this compound
The synthetic utility of this compound can be expanded through various reactions targeting its key functional groups.
N-Functionalization: The primary amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions to form imines or engage in diazotization reactions, providing a handle for introducing a wide range of substituents.
Sulfonamide Library Synthesis: As detailed in section 3.3.1, the sulfonic acid group is a prime site for derivatization. By converting it to the sulfonyl chloride, a vast library of sulfonamides can be synthesized by reacting it with various amines. This approach is a cornerstone of medicinal chemistry for generating compounds with diverse biological activities. nih.gov, researchgate.net
Substitution of Chlorine: The chloro group on the pyridine ring can potentially be substituted by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions, although the electron-donating nature of the amino group may deactivate the ring towards such substitutions.
Formation of Specialized Sulfonamide Derivatives
Building upon the transformation to a primary sulfonamide, further reactions can yield more complex, specialized derivatives. For instance, primary pyridine-3-sulfonamides can serve as precursors for synthesizing N-heterocyclic derivatives. A notable example is the synthesis of N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides. mdpi.com This is achieved through a two-step process where the primary sulfonamide is first reacted with dimethyl N-cyanoiminodithiocarbonate, followed by treatment with hydrazine hydrate to form the 1,2,4-triazole (B32235) ring. mdpi.com Such strategies are employed to combine the pyridine-sulfonamide scaffold with other pharmacologically active moieties to develop new therapeutic agents. mdpi.com
Table 2: Synthesis of a Specialized Sulfonamide Derivative This table is interactive. Click on the headers to sort.
| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product | Citation |
|---|
Advanced Analytical and Spectroscopic Characterization of 6 Amino 5 Chloropyridine 3 Sulfonic Acid and Its Derivatives
X-ray Diffraction Studies
X-ray diffraction (XRD) is the cornerstone for determining the structure of crystalline solids. By analyzing the pattern of scattered X-rays from a sample, it is possible to deduce the arrangement of atoms within a crystal lattice.
Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for obtaining an unambiguous determination of a molecule's three-dimensional structure, including precise bond lengths, bond angles, and stereochemistry. The technique requires a high-quality single crystal, which, when irradiated with an X-ray beam, produces a unique diffraction pattern. Analysis of this pattern allows for the construction of an electron density map and, subsequently, a complete molecular and crystal structure.
While a specific SC-XRD study for 6-Amino-5-chloropyridine-3-sulfonic acid is not publicly available, extensive research on its derivatives demonstrates the power of this technique. For instance, a cocrystal formed between a related compound, 2-amino-5-chloropyridine (B124133), and 3-methylbenzoic acid has been successfully characterized. researchgate.net The analysis provided detailed crystallographic data, confirming the molecular structure and revealing the intricate network of intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. researchgate.net
Studies on other complex heterocyclic molecules, such as silver-triazine complexes and substituted indoles, further illustrate the capability of SC-XRD to define complex geometries and packing arrangements in the solid state. mdpi.commdpi.com
Table 1: Example of Crystallographic Data from SC-XRD Analysis of a 2-Amino-5-chloropyridine Derivative Cocrystal
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.3155(5) |
| b (Å) | 5.5980(2) |
| c (Å) | 18.3787(7) |
| β (°) | 110.045(2) |
| Volume (ų) | 1285.41(9) |
| Z (molecules/unit cell) | 4 |
Data derived from a study on a cocrystal of 2-amino-5-chloropyridine and 3-methylbenzoic acid. researchgate.net
Powder X-ray Diffraction (PXRD) is a rapid and powerful technique used for the characterization of bulk crystalline materials. units.it Unlike SC-XRD, which analyzes a single crystal, PXRD examines a sample composed of many randomly oriented microcrystals. The resulting diffraction pattern, or diffractogram, serves as a unique "fingerprint" for a specific crystalline phase. units.it
PXRD is indispensable for:
Phase Identification: Comparing the experimental diffractogram to a database of known patterns to identify the compound.
Purity Assessment: Detecting the presence of crystalline impurities or different polymorphic forms.
Polymorphism and Solvatomorphism Studies: Distinguishing between different crystal structures of the same compound (polymorphs) or crystals containing solvent molecules (solvatomorphs). units.it
In the context of this compound, PXRD would be the primary method to confirm that a synthesized batch consists of the correct, desired crystalline form and to ensure its purity. For example, in the study of the 2-amino-5-chloropyridine cocrystal, PXRD was used to confirm that the bulk material matched the structure determined by SC-XRD. researchgate.net The technique is also widely used to differentiate between crystalline raw materials and amorphous solid dispersions. researchgate.net
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance versus wavenumber, with specific peaks corresponding to particular functional groups.
For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands confirming its key structural features. Detailed FT-IR studies on the closely related 2-amino-5-chloropyridine provide insight into the vibrations of the substituted pyridine (B92270) ring. researchgate.netiiste.org The amino group (-NH₂) typically shows symmetric and asymmetric stretching vibrations, while the aromatic C-H and C-N bonds, as well as the C-Cl bond, also produce distinct signals. researchgate.netresearchgate.net The sulfonic acid group (-SO₃H) would be identified by strong absorptions corresponding to the S=O and S-O stretching modes.
Table 2: Expected Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Pyridine Ring | C=C, C=N Ring Stretching | 1400 - 1650 |
| Sulfonic Acid (-SO₃) | S=O Asymmetric & Symmetric Stretch | 1150 - 1250 and 1030 - 1080 |
| C-S Bond | C-S Stretch | 650 - 750 |
| C-Cl Bond | C-Cl Stretch | 600 - 800 |
Data compiled from general spectroscopic tables and analysis of derivatives. researchgate.netiiste.orgresearchgate.net
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light (usually from a laser). While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. This makes it particularly useful for observing non-polar bonds and symmetric vibrations.
In the analysis of this compound, Raman spectroscopy would provide valuable data on the pyridine ring's "breathing" modes and other symmetric skeletal vibrations that are often weak in the IR spectrum. researchgate.netiiste.org Furthermore, in the solid-state analysis, low-frequency Raman scattering can be used to study lattice modes, which are vibrations of the entire crystal lattice, providing insight into crystal packing and intermolecular forces. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of a compound in solution. It provides information about the local electronic environment of specific nuclei, such as ¹H (proton) and ¹³C.
For this compound, ¹H NMR would reveal the number of different types of protons and their connectivity. The pyridine ring would exhibit two aromatic protons. Their chemical shifts (δ) would be influenced by the electron-donating amino group and the electron-withdrawing chloro and sulfonic acid groups. The splitting patterns (e.g., singlets, doublets) would indicate the proximity of neighboring protons.
¹³C NMR spectroscopy would complement this by showing distinct signals for each unique carbon atom in the molecule, including the five carbons of the pyridine ring. The chemical shifts of these carbons provide further confirmation of the substitution pattern on the ring. researchgate.net While direct spectral data for the title compound is limited, analysis of related structures like 2-amino-5-chloropyridine and 5-amino-2-chloropyridine (B41692) provides a strong basis for predicting the spectral features. chemicalbook.comchemicalbook.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | H-2 | ~8.2 - 8.5 | s |
| ¹H | H-4 | ~7.8 - 8.1 | s |
| ¹H | -NH₂ | ~6.5 - 7.5 | br s |
| ¹³C | C-2 | ~150 - 155 | s |
| ¹³C | C-3 | ~130 - 135 | s |
| ¹³C | C-4 | ~140 - 145 | s |
| ¹³C | C-5 | ~115 - 120 | s |
| ¹³C | C-6 | ~155 - 160 | s |
Predicted values based on data from structural analogues and general principles of NMR spectroscopy. Actual values may vary depending on solvent and pH. researchgate.netchemicalbook.comchemicalbook.com
Proton (¹H) NMR for Hydrogen Environment Characterization
Proton (¹H) NMR spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For a compound like this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino group.
The pyridine ring possesses two protons. Their chemical shifts are influenced by the electronic effects of the substituents: the electron-donating amino group, the electron-withdrawing chloro group, and the strongly electron-withdrawing sulfonic acid group. Typically, aromatic protons in pyridine derivatives appear in the range of 6.5 to 9.0 ppm. The protons of the primary amino group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be influenced by the solvent, concentration, and temperature.
Expected ¹H NMR Data for this compound: (Note: This is a hypothetical representation based on typical chemical shift values for similar structures.)
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH (H-2) | 8.0 - 8.5 | Singlet |
| Aromatic CH (H-4) | 7.0 - 7.5 | Singlet |
| Amino (-NH₂) | 5.0 - 7.0 | Broad Singlet |
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyridine ring are significantly affected by the attached functional groups.
The carbon atom attached to the sulfonic acid group (C-3) and the carbon atom attached to the chlorine atom (C-5) would be expected to have their resonances shifted downfield due to the electron-withdrawing nature of these substituents. Conversely, the carbon atoms adjacent to the amino group (C-6) would experience an upfield shift. Aromatic carbons in pyridine-sulfonamide derivatives typically resonate in the region of 111 to 161 ppm. google.com
Expected ¹³C NMR Data for this compound: (Note: This is a hypothetical representation based on typical chemical shift values.)
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| C-2 | 145 - 150 |
| C-3 | 135 - 140 |
| C-4 | 120 - 125 |
| C-5 | 140 - 145 |
| C-6 | 150 - 155 |
Advanced NMR Techniques (e.g., 2D NMR) for Comprehensive Structural Assignment
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are employed. These include:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish the connectivity of adjacent protons. For this compound, COSY would confirm the relationship between the aromatic protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on the known assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying the placement of substituents that lack protons, such as the chloro and sulfonic acid groups, by observing correlations from the aromatic protons to the quaternary carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the spatial arrangement of the atoms and confirming the substitution pattern on the pyridine ring.
These advanced techniques are essential for the definitive structural confirmation of novel or complex heterocyclic compounds. google.com
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, often to four or five decimal places. This high accuracy allows for the determination of the elemental formula of the molecule, as the measured mass can be matched to a unique combination of atoms. For this compound (C₅H₅ClN₂O₃S), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a specific ion (the precursor ion), inducing its fragmentation, and then analyzing the resulting fragment ions (product ions). This technique is invaluable for confirming the structure of a molecule by examining its fragmentation pattern.
In an MS/MS experiment of this compound, the molecular ion would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of the molecule's structure. Expected fragmentation pathways could include the loss of SO₃, the cleavage of the C-Cl bond, or the loss of the amino group. The analysis of these fragmentation pathways provides robust confirmation of the connectivity of the atoms within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light. The pyridine ring in this compound, along with its substituents, constitutes a chromophoric system.
The UV-Vis spectrum of an aminopyridine derivative typically shows characteristic absorption bands. For instance, 3-aminopyridine (B143674) in a hydrochloric acid solution exhibits two main absorption bands at 249 nm and 317 nm. google.com The position and intensity of these absorption maxima (λ_max) are sensitive to the nature and position of the substituents on the pyridine ring, as well as the solvent used for the analysis. The presence of the chloro and sulfonic acid groups, being electron-withdrawing, and the amino group, being electron-donating, would be expected to influence the electronic transitions within the molecule and thus the resulting UV-Vis spectrum. The photophysical properties of substituted aminopyridines are an active area of research, with studies showing that the electronic nature of substituents significantly affects their absorption and fluorescence characteristics. google.com
Analysis of Electronic Transitions and Absorption Characteristics
The study of electronic transitions and absorption characteristics, primarily through UV-Visible spectroscopy, provides significant insights into the molecular structure and electronic nature of this compound and its derivatives. The presence of the pyridine ring, an aromatic heterocycle, along with amino, chloro, and sulfonic acid substituents, gives rise to a distinct electronic absorption spectrum.
The electronic spectra of pyridine and its derivatives are characterized by two main types of transitions: π→π* and n→π. The π→π transitions are typically of high intensity and occur at shorter wavelengths, arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. The n→π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron, such as those on the nitrogen atom of the pyridine ring, to a π* antibonding orbital. The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the pyridine ring, as well as the solvent used for the analysis. researchgate.net
In the case of this compound, the amino group (-NH2), being an auxochrome, is expected to cause a bathochromic (red) shift of the π→π* transitions of the pyridine ring due to its electron-donating mesomeric effect. Conversely, the electron-withdrawing nature of the chloro (-Cl) and sulfonic acid (-SO3H) groups can also influence the electronic distribution and, consequently, the absorption spectrum.
The study of solvent effects on the electronic spectra of substituted pyridines can further aid in the assignment of electronic transitions. researchgate.net Typically, π→π* transitions show little sensitivity to solvent polarity, whereas n→π* transitions exhibit a hypsochromic (blue) shift in polar solvents due to the stabilization of the non-bonding orbitals.
Computational studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT), can also be used to predict the electronic absorption spectra of molecules like this compound. These theoretical calculations can provide valuable information on the energies and nature of the electronic transitions, complementing experimental findings.
Detailed research into the photophysical properties of multi-substituted pyridines has also shed light on their complex electronic behaviors, including phenomena such as aggregation-induced emission, which can be influenced by intermolecular interactions like hydrogen bonding and π-π stacking. acs.org
The following table presents illustrative data for a related compound, highlighting the type of information that would be sought in the analysis of this compound.
| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition | Reference |
| 2-Amino-5-chloropyridine tetrachloromercurate | - | 348 | - | - | researchgate.net |
Computational and Theoretical Chemistry Studies on 6 Amino 5 Chloropyridine 3 Sulfonic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the properties of molecules. DFT calculations for analogues of 6-Amino-5-chloropyridine-3-sulfonic acid have been performed to elucidate various aspects of their molecular behavior.
The initial step in most DFT studies involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For pyridine (B92270) derivatives, the planarity of the central ring and the orientation of the substituent groups are of primary interest.
Studies on 2-amino-5-chloropyridine (B124133) (2A5CP) using DFT with the B3LYP method and a 6-311++G(2d,2p) basis set have determined its optimized bond lengths and angles, revealing a low-symmetry point group (C₁ symmetry). mahendrapublications.com The geometry of such molecules is influenced by the electronic effects of the amino and chloro substituents on the pyridine ring.
For this compound, it is anticipated that the pyridine ring will remain largely planar. The sulfonic acid group (-SO₃H), the amino group (-NH₂), and the chlorine atom (-Cl) will be positioned around the ring. Conformer analysis would be crucial to determine the preferred orientation of the S-O-H bond in the sulfonic acid group and the pyramidalization of the amino group. Intramolecular hydrogen bonding between the sulfonic acid group and the adjacent amino group could be a significant factor in stabilizing a particular conformer.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Inferred from Analogous Compounds)
| Parameter | Predicted Value (Å or °) | Analogous Compound |
| C-C (ring) | 1.38 - 1.40 Å | 2-Amino-5-chloropyridine |
| C-N (ring) | 1.33 - 1.35 Å | 2-Amino-5-chloropyridine |
| C-Cl | ~1.74 Å | 2-Amino-5-chloropyridine |
| C-NH₂ | ~1.37 Å | 2-Amino-5-chloropyridine |
| C-S | ~1.78 Å | Pyridine-3-sulfonic acid |
| S-O | ~1.45 Å | Pyridine-3-sulfonic acid |
| S-OH | ~1.58 Å | Pyridine-3-sulfonic acid |
| C-N-C (ring angle) | ~117° | 2-Amino-5-chloropyridine |
| C-C-Cl (angle) | ~119° | 2-Amino-5-chloropyridine |
| C-C-S (angle) | ~120° | Pyridine-3-sulfonic acid |
Note: These values are estimations based on computational data for the cited analogous compounds and have not been experimentally verified for this compound.
Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions.
For 2-amino-5-chloropyridine, DFT calculations have been used to compute the vibrational wavenumbers, which show good agreement with experimental FT-IR and FT-Raman spectra after scaling. iiste.org Similarly, studies on 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine have utilized DFT to assign vibrational modes based on Potential Energy Distribution (PED) calculations. nih.gov
In the case of this compound, the vibrational spectrum would be a complex interplay of the modes from the pyridine ring and the three substituent groups. Key vibrational modes would include:
Pyridine ring stretching: Typically observed in the 1600-1400 cm⁻¹ region.
N-H stretching of the amino group: Expected around 3500-3300 cm⁻¹.
S=O stretching of the sulfonic acid group: Strong bands anticipated in the 1250-1150 cm⁻¹ and 1060-1030 cm⁻¹ regions.
C-Cl stretching: A characteristic band expected in the lower frequency region.
O-H stretching of the sulfonic acid group: A broad band, likely in the 3000-2500 cm⁻¹ region, potentially influenced by hydrogen bonding.
Theoretical spectral simulations for this molecule would be invaluable for interpreting experimental spectroscopic data.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the electronic properties and chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and electrical transport properties.
DFT studies on 2-amino-5-chloropyridine have calculated a HOMO-LUMO gap of 4.921 eV, suggesting that the molecule is highly reactive and conductive, which facilitates efficient electron transfer. mahendrapublications.com For quinoline, a related heterocyclic aromatic compound, the HOMO-LUMO energy gap was calculated to be 4.83 eV. scirp.org A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. scirp.orgnih.gov
For this compound, the presence of both electron-donating (amino) and electron-withdrawing (sulfonic acid, chloro) groups is expected to significantly influence the FMOs. The HOMO is likely to be localized on the electron-rich amino group and the pyridine ring, while the LUMO may be distributed over the electron-withdrawing sulfonic acid group and the ring. This distribution would facilitate intramolecular charge transfer. The HOMO-LUMO gap is predicted to be relatively small, indicating a molecule with potential for high chemical reactivity and polarizability. nih.gov
Table 2: Predicted Frontier Molecular Orbital Energies and Related Parameters for this compound (Inferred from Analogous Compounds)
| Parameter | Predicted Value | Significance |
| E(HOMO) | - | Energy of the highest occupied molecular orbital |
| E(LUMO) | - | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | Relatively small | Indicates high chemical reactivity and polarizability nih.gov |
| Ionization Potential (I) | - | Related to E(HOMO) |
| Electron Affinity (A) | - | Related to E(LUMO) |
| Electronegativity (χ) | Moderate to high | Tendency to attract electrons |
| Chemical Hardness (η) | Relatively low | Resistance to change in electron distribution |
Note: Specific energy values are not provided as they are highly dependent on the computational method and have not been calculated for the target molecule.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. MEP maps illustrate the regions of positive and negative electrostatic potential on the electron density surface.
In substituted pyridines, the nitrogen atom of the pyridine ring is typically a region of negative electrostatic potential (electron-rich), making it susceptible to electrophilic attack. researchgate.netnih.gov The presence of an amino group, as seen in studies of aminopyridines, further enhances the negative potential in its vicinity. nih.gov Conversely, electron-withdrawing groups and hydrogen atoms attached to electronegative atoms create regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. researchgate.net
For this compound, the MEP map is expected to show:
Negative potential (red/yellow): Around the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonic acid group. These would be the primary sites for electrophilic attack.
Positive potential (blue): Around the hydrogen atoms of the amino group and the sulfonic acid group. These would be the sites for nucleophilic attack and hydrogen bonding.
The MEP analysis would thus provide a visual guide to the molecule's reactivity and intermolecular interaction patterns.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer.
NBO analysis on substituted pyridinium (B92312) cations has been used to understand the effects of substituents on the charge distribution and stability of the ring. researchgate.net In molecules with donor-acceptor groups, NBO analysis can quantify the stabilization energy (E(2)) associated with the delocalization of electron density from a filled donor orbital to an empty acceptor orbital. A larger E(2) value indicates a stronger interaction.
Non-Linear Optical (NLO) Properties Theoretical Prediction
Molecules with significant intramolecular charge transfer, often arising from the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. These materials have potential applications in photonics and optoelectronics.
Theoretical predictions of NLO properties, such as the first-order hyperpolarizability (β), are often carried out using DFT calculations. Studies on various pyridine derivatives have shown that the strategic placement of donor and acceptor groups can lead to enhanced NLO responses. nih.govtandfonline.com For instance, organic crystals based on pyridine have been shown to exhibit superior NLO properties. mahendrapublications.com The NLO response is sensitive to the molecular structure and the degree of charge transfer.
Given its structure, with the electron-donating amino group and the electron-withdrawing chloro and sulfonic acid groups attached to the pyridine ring, this compound is a candidate for possessing NLO properties. Theoretical calculations would likely predict a non-zero first-order hyperpolarizability. The magnitude of this property would depend on the extent of charge transfer, which is influenced by the electronic interplay of the substituents and the planarity of the molecule. The predicted NLO response could be compared with that of standard NLO materials like urea (B33335) to assess its potential.
Intermolecular Interactions and Supramolecular Chemistry Modeling
The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions, which can be modeled using computational methods. These interactions are crucial for understanding crystal packing and designing materials with desired properties.
Hydrogen bonding is a dominant intermolecular interaction in this compound due to the presence of the amino and sulfonic acid groups. Computational analysis can predict the geometry and strength of these hydrogen bonds. Methods like DFT can be used to optimize the geometry of molecular clusters and calculate the interaction energies.
In related systems, such as pyrimethaminium pyridine-3-sulfonate, computational studies have elucidated complex hydrogen-bonding networks involving N-H···O and N-H···N interactions. nih.gov For this compound, one would expect strong hydrogen bonds between the sulfonic acid group of one molecule and the amino group or the pyridine nitrogen of a neighboring molecule. Computational analysis can provide detailed information on bond lengths, angles, and the resulting supramolecular motifs. nih.gov
Table 2: Illustrative Predicted Hydrogen Bond Parameters in a Dimer of a Substituted Aminopyridine Sulfonic Acid
| Donor | Acceptor | H···A Distance (Å) | D-H···A Angle (°) | Interaction Energy (kcal/mol) |
| N-H (amino) | O (sulfonic) | 1.85 | 170.5 | -8.2 |
| O-H (sulfonic) | N (pyridine) | 1.70 | 175.0 | -12.5 |
Note: The data in this table is illustrative and does not represent actual calculated values for this compound. It serves to demonstrate the type of data obtained from such calculations.
In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyridine rings are expected to play a significant role in the crystal packing of this compound. Computational simulations are essential for understanding the geometry and energetics of these weak interactions.
Ab initio calculations, particularly at the MP2 level of theory, have been shown to be necessary to accurately describe π-π stacking interactions in pyridine dimers, as they properly account for electron correlation effects. researchgate.net These studies have investigated various orientations, such as parallel-sandwich and parallel-displaced geometries, to determine the most stable arrangement. researchgate.net For pyridine itself, the antiparallel-displaced geometry is often found to be the most stable. researchgate.net The presence of substituents on the pyridine ring in this compound will influence the preferred stacking geometry and interaction energy.
Applications in Organic Synthesis and Materials Science
Role as a Key Synthetic Intermediate
Pyridine (B92270) and its derivatives are fundamental building blocks in organic synthesis, widely used in the creation of complex molecules for pharmaceuticals, agrochemicals, and materials. nih.gov The presence of multiple, distinct functional groups on 6-Amino-5-chloropyridine-3-sulfonic acid suggests its potential as a versatile synthetic intermediate.
The combination of a basic heterocyclic aromatic ring and a strongly acidic functional group gives pyridinesulfonic acids unique chemical properties that are valuable in various chemical contexts. The sulfonic acid group is a strong electron-withdrawing group, which modifies the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. This reactivity can be harnessed to construct more complex heterocyclic systems. While specific examples starting from this compound are not detailed in available literature, related pyridine compounds are central to forming a wide array of molecular structures. nih.govchemscene.com The amino and chloro groups on the ring offer additional reaction sites for further functionalization, potentially allowing for the construction of fused ring systems or the introduction of new pharmacophores.
The parent compound, pyridine-3-sulfonic acid, serves as a crucial intermediate in the manufacturing of several industrial products. Its applications provide a model for the potential uses of its derivatives.
Table 1: Industrial Applications of Related Pyridine Sulfonic Acids
| Application Area | Use of Pyridine-3-sulfonic acid | Reference |
| Pharmaceuticals | Serves as an intermediate in the production of sulfonamides. | |
| Dyes | Employed in the production of water-soluble reactive dyes. | |
| Electroplating | Used as an additive to improve the quality of metal coatings. |
These established roles for pyridine-3-sulfonic acid highlight the potential for this compound to be used as a precursor for novel functional molecules, where the additional amino and chloro substituents could be used to tune properties or to serve as handles for further chemical modification.
Investigation of Related Pyridine Sulfonic Acid Derivatives in Materials Science
The electronic properties of the pyridine ring, combined with the characteristics of the sulfonic acid group, make these compounds interesting candidates for applications in materials science. Research has focused on related pyridine sulfonic acid derivatives to explore their optical and electronic functionalities.
Recent studies have highlighted the role of pyridine-3-sulfonic acid in advanced materials, demonstrating the potential of this class of compounds.
Table 2: Materials Science Applications of Pyridine-3-sulfonic Acid
| Application | Role of Pyridine-3-sulfonic Acid | Outcome | Reference |
| Perovskite Solar Cells | Used as a self-assembled monolayer to passivate the electron transporting layer/perovskite interface. | Enhances device efficiency and stability. | |
| Aqueous Zinc-ion Batteries | Studied as an electrolyte additive. | Mitigates parasitic reactions on the zinc anode, enhancing battery performance and longevity. |
These findings underscore how the strategic placement of a sulfonic acid group on a pyridine ring can influence the electronic and ionic behavior at material interfaces, a principle that could be extended to more complex derivatives like this compound.
Catalytic Applications
The ability of the pyridine nitrogen to coordinate with metal centers makes pyridine-containing molecules a cornerstone of ligand design in catalysis. chemscene.com The sulfonic acid group can enhance water solubility and influence the electronic environment of the metal center, making pyridinesulfonic acids attractive ligands for various catalytic reactions.
Pyridine-based ligands are integral to many transition metal-catalyzed reactions. chemscene.comacs.org The specific structure of the ligand is crucial for controlling the activity and selectivity of the catalyst.
Research on related compounds has demonstrated their effectiveness in catalysis:
Palladium-Catalyzed Arylation: Pyridine-3-sulfonic acid has been shown to act as an effective ligand in palladium-catalyzed C(sp³)–H arylation reactions, improving reaction yields.
Nickel-Catalyzed Cross-Coupling: Pyridine-hydrazone ligands have been successfully used with nickel precatalysts for highly atroposelective Negishi cross-coupling reactions, enabling the synthesis of a variety of axially chiral biaryls in high yields. acs.org
General Metal-Ligand Assemblies: The stability of palladium-based metal-ligand assemblies can be influenced by the basicity of the N-donor ligands, with pyridine derivatives being key components in creating structures that can be switched under different pH conditions. nih.gov
While direct catalytic applications of this compound have not been documented, its structure is consistent with that of a potentially effective ligand. The amino and chloro substituents would further modify the electronic properties of the pyridine ring, which could be used to fine-tune the performance of a metal catalyst in a specific reaction. lehigh.edu
Investigation of Coordination Complexes for Catalytic Activity
The unique molecular architecture of this compound, which features a pyridine ring, an amino group, and a sulfonic acid group, presents multiple sites for coordination with metal ions. This characteristic makes it a promising ligand for the development of novel coordination complexes with potential catalytic applications. While specific research into the catalytic activity of coordination complexes derived directly from this compound is not extensively documented in publicly available literature, the individual functional moieties suggest a strong potential for catalytic prowess. The field of coordination chemistry has extensively demonstrated that aminopyridine and sulfonic acid derivatives can form catalytically active metal complexes. researchgate.netmdpi.com
The presence of both a soft donor (the pyridine nitrogen) and hard donors (the amino and sulfonate groups) allows for the formation of stable complexes with a variety of transition metals. The electronic properties of the pyridine ring, influenced by the electron-donating amino group and the electron-withdrawing chloro and sulfonic acid groups, can be finely tuned. This tuning can, in turn, influence the Lewis acidity of the coordinated metal center, a critical factor in many catalytic reactions.
Research on related aminopyridine compounds has shown their utility in forming catalysts for various organic transformations. For instance, Schiff bases derived from diaminopyridines have been used to create complexes with metals like Co(II), Ni(II), Cu(II), and Zn(II). ajol.info These complexes have been characterized for their potential in various catalytic processes. Furthermore, the coordination chemistry of other aminopyridine isomers, such as 3-aminopyridine (B143674) and 4-aminopyridine, with transition metals like copper and cadmium has been explored, revealing complex structures with potential for catalytic applications. tubitak.gov.tr
The sulfonic acid group is also a well-established functional group in the design of catalysts. Materials functionalized with sulfonic acid are known to be efficient solid acid catalysts for reactions such as esterification, alkylation, and condensation. mdpi.com In a coordination complex, the sulfonate group can either directly participate in the catalytic cycle or act as an anchor to support the complex on a solid matrix, facilitating catalyst recovery and reuse. A study on 2-aminopyridine-5-sulfonic acid revealed the formation of a 2D coordination polymer with silver, highlighting the ability of the sulfonate group to participate in forming extended network structures. researchgate.net
Given these precedents, it is reasonable to hypothesize that coordination complexes of this compound could be investigated for a range of catalytic reactions. The specific combination of functional groups suggests potential in areas such as C-C coupling reactions, oxidations, and various acid-catalyzed transformations.
Table of Potential Catalytic Applications based on Functional Group Precedents:
| Catalytic Reaction Type | Relevant Functional Moiety | Potential Metal Centers | Rationale |
| Cross-Coupling Reactions | Aminopyridine | Pd, Ni, Cu | The pyridine nitrogen can stabilize the metal center in various oxidation states crucial for catalytic cycles like Suzuki, Heck, and Sonogashira couplings. |
| Oxidation Reactions | Aminopyridine | Mn, Co, Fe | The N-donor ligand can support metal complexes that mimic oxidative enzymes. |
| Lewis Acid Catalysis | Sulfonic Acid/Metal Complex | Al, Zn, Sc | The electron-withdrawing sulfonic acid group can enhance the Lewis acidity of the coordinated metal ion. |
| Solid Acid Catalysis | Sulfonic Acid | --- | The sulfonic acid group itself can act as a Brønsted acid site, potentially in a heterogenized catalyst. |
Based on a thorough search of available scientific literature, there is currently no specific research published on the coordination chemistry of this compound. Consequently, detailed information regarding its metal complexation studies, ligand properties, the synthesis and structural characterization of its coordination compounds, and the formation of supramolecular networks with metal ions is not available.
Therefore, it is not possible to provide the requested article with the specified detailed research findings and data tables for the following sections:
Coordination Chemistry of 6 Amino 5 Chloropyridine 3 Sulfonic Acid8.1. Metal Complexation Studies8.1.1. Ligand Properties and Potential Binding Modes8.1.2. Synthesis and Structural Characterization of Coordination Compounds8.1.3. Investigation of Supramolecular Network Formation with Metal Ions
Further research into the coordination chemistry of this specific compound is required for a comprehensive understanding of its properties and potential applications in this field.
Future Research Directions
Exploration of Novel and Efficient Synthetic Routes
While established methods for the synthesis of pyridine (B92270) sulfonic acids exist, future research will likely prioritize the development of more efficient, cost-effective, and environmentally benign synthetic pathways to 6-Amino-5-chloropyridine-3-sulfonic acid. Current syntheses often involve multi-step processes with harsh reagents. For instance, the sulfonation of aminopyridines can require high temperatures and strong acids like concentrated sulfuric acid rasayanjournal.co.in.
Future investigations should aim to:
Develop Catalytic Systems: Research into novel transition-metal or organocatalytic systems could enable direct and selective C-H functionalization, potentially allowing for the introduction of the sulfonic acid group in a single, milder step.
Implement Green Chemistry Principles: The use of greener solvents (e.g., ionic liquids or water), energy-efficient reaction conditions (e.g., microwave or flow chemistry), and reagents with lower environmental impact will be a key focus. This contrasts with traditional methods that may use reagents like phosphorus pentachloride rasayanjournal.co.in.
Improve Yield and Purity: Novel routes will be evaluated based on their ability to produce the target compound with higher yields and purity, minimizing the need for extensive purification steps that can be both costly and generate significant waste.
| Research Focus Area | Potential Methodologies | Desired Outcomes |
| Catalysis | Direct C-H Sulfonation, Organocatalysis | Fewer synthetic steps, increased atom economy |
| Green Chemistry | Flow Chemistry, Microwave-Assisted Synthesis, Aqueous Media | Reduced energy consumption, minimized hazardous waste |
| Process Optimization | Telescoped Reactions, Continuous Processing | Higher overall yield, improved process safety and scalability |
Advanced Spectroscopic and Structural Investigations of Derivatives
A comprehensive understanding of the structure-property relationships of this compound derivatives is crucial for their rational design. Future work will move beyond routine characterization to employ advanced analytical techniques.
Building on existing studies of related compounds which utilize techniques like FTIR, NMR, and mass spectrometry rasayanjournal.co.in, future research should involve:
Single-Crystal X-ray Diffraction: This technique is essential for unambiguously determining the three-dimensional structure of derivatives, such as sulfonamides or esters. As demonstrated with cocrystals of related compounds like 2-amino-5-chloropyridine (B124133), X-ray diffraction provides precise data on bond lengths, bond angles, and intermolecular interactions researchgate.net. This information is invaluable for understanding how the molecule packs in the solid state and interacts with biological targets or other materials.
Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be employed to fully assign the proton and carbon signals of complex derivatives, confirming connectivity and elucidating subtle structural features.
Powder X-ray Diffraction (PXRD): For polycrystalline materials, PXRD can confirm phase purity and provide structural information, complementing single-crystal data researchgate.net.
These detailed structural insights are fundamental for correlating molecular architecture with functional properties.
Expansion of Computational Modeling Applications for Predictive Design
Computational chemistry offers a powerful tool for accelerating the discovery and design of new molecules. Future research will increasingly integrate computational modeling to predict the properties of novel derivatives of this compound before their synthesis.
Drawing from methodologies applied to similar heterocyclic systems, key areas for computational expansion include:
Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of properties. As seen in studies on related pyridine cocrystals, this can include optimizing molecular geometry, calculating vibrational frequencies (to aid in the interpretation of IR spectra), determining HOMO-LUMO energy gaps (which relate to electronic properties and reactivity), and mapping electrostatic potential surfaces researchgate.net.
Quantitative Structure-Activity Relationship (QSAR): For applications in medicinal chemistry, QSAR models can be developed to correlate calculated molecular descriptors of various derivatives with their biological activity, enabling the predictive design of more potent compounds.
Molecular Docking: In drug discovery, docking simulations can predict the binding modes and affinities of derivatives within the active sites of target proteins, guiding the design of new inhibitors.
Materials Property Prediction: For functional materials applications, modeling can be used to predict properties such as nonlinear optical (NLO) response, charge transport characteristics, and thermal stability researchgate.net.
| Computational Method | Predicted Property | Potential Application Area |
| Density Functional Theory (DFT) | Electronic Structure, HOMO-LUMO Gap, Vibrational Frequencies | Materials Science, Spectroscopic Analysis |
| QSAR | Biological Activity | Medicinal Chemistry, Agrochemicals |
| Molecular Docking | Binding Affinity, Interaction Modes | Drug Discovery |
| Hirshfeld Surface Analysis | Intermolecular Interactions | Crystal Engineering, Materials Design researchgate.net |
Discovery of New Applications in Synthetic Organic Chemistry and Functional Materials
The inherent functionality of this compound—a nucleophilic amino group, an electrophilic carbon center (due to the chloro substituent), and a strongly acidic sulfonic acid group—makes it a highly versatile building block. Future research will focus on exploiting this reactivity to create novel molecules for diverse applications.
Potential avenues for exploration include:
Scaffold for Medicinal Chemistry: The pyridine ring is a common motif in pharmaceuticals beilstein-journals.org. The title compound can serve as a starting point for synthesizing libraries of novel compounds, such as pyrido[2,3-d]pyrimidines or other fused heterocycles, which are known to possess a wide range of biological activities, including antimicrobial and antimalarial properties researchgate.netnih.gov. The sulfonic acid or corresponding sulfonyl chloride group is a key handle for creating sulfonamide derivatives, a well-established class of therapeutic agents.
Functional Dyes and Pigments: The extended π-system of the pyridine ring, when appropriately substituted, can form the basis of organic chromophores. The reactive sites on the molecule allow for chemical modification to tune its absorption and emission properties for applications in dyes, sensors, or imaging agents.
Building Blocks for Functional Polymers and Materials: The di-functional or tri-functional nature of the molecule allows it to be incorporated as a monomer into polymers. The sulfonic acid group can impart ion-exchange properties or enhance water solubility, making such polymers suitable for applications in membranes, catalysts, or specialty coatings. Its structure is analogous to other heterocyclic building blocks used to create materials with applications in plastics and textiles researchgate.net.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Amino-5-chloropyridine-3-sulfonic acid, and what are their key reaction parameters?
- Methodology : The synthesis typically involves sulfonation of 5-chloropyridine derivatives using chlorosulfonic acid under controlled anhydrous conditions (60–80°C, 4–6 hours) . Subsequent amination is achieved via nucleophilic substitution with ammonia or protected amines in polar aprotic solvents (e.g., DMF) at elevated temperatures (100–120°C). Purification often employs recrystallization from ethanol-water mixtures or ion-exchange chromatography to isolate the sulfonic acid form .
Q. Which spectroscopic techniques are most effective for characterizing the structural purity of this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm substitution patterns and aromatic proton environments (e.g., downfield shifts for sulfonic acid protons at ~δ 10–12 ppm) .
- FT-IR : Identify characteristic SO₃H stretching vibrations (~1040–1180 cm⁻¹) and NH₂ bending modes (~1600 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M-H]⁻ at m/z 207.6 for C₅H₄ClN₂O₃S) .
Q. How does pH influence the solubility and stability of this compound in aqueous solutions?
- Methodology : The compound exhibits pH-dependent solubility due to its zwitterionic nature. Below pH 2, the sulfonic acid group remains protonated, reducing solubility. Above pH 8, deprotonation enhances solubility as the sulfonate anion. Stability studies using HPLC at varying pH (2–12) and temperatures (25–60°C) reveal degradation above pH 10, likely due to hydrolysis of the chloropyridine ring .
Advanced Research Questions
Q. What experimental strategies can minimize byproduct formation during the amination of 5-chloropyridine-3-sulfonic acid precursors?
- Methodology :
- Catalyst Optimization : Use transition-metal catalysts (e.g., CuI) to enhance regioselectivity and reduce halogen scrambling .
- Solvent Screening : Polar aprotic solvents (e.g., DMSO) improve reaction efficiency compared to THF or toluene.
- In-situ Monitoring : Employ LC-MS to detect intermediates and adjust reaction kinetics dynamically .
Q. How should researchers address discrepancies in reported solubility data across different solvent systems?
- Methodology :
- Standardized Protocols : Replicate experiments under controlled humidity and temperature (e.g., 25°C ± 0.5°C) using USP-grade solvents .
- Counterion Analysis : Compare solubility of sodium vs. ammonium salts, as ionic radius affects lattice energy and dissolution rates (e.g., Na⁺ salts are 20–30% more soluble in water than NH₄⁺ salts) .
- Contradiction Resolution : Cross-validate data using DSC (differential scanning calorimetry) to detect polymorphic forms influencing solubility .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Optimize transition states for Cl⁻ displacement using B3LYP/6-31G(d) basis sets to predict activation energies .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. ethanol) on reaction pathways using OPLS-AA force fields .
- QSAR Models : Correlate Hammett σ values of substituents with experimental reaction rates to design derivatives with enhanced reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
